N-(3-phenoxypropyl)benzeneethanamine
Description
N-(3-Phenoxypropyl)benzeneethanamine is a synthetic organic compound featuring a benzeneethanamine backbone substituted with a 3-phenoxypropyl group. The structure comprises a phenoxy ether linked via a three-carbon propyl chain to the amine nitrogen of benzeneethanamine. For instance, benzeneethanamine derivatives are documented in antiobesity agents (e.g., Benzphetermine Hydrochloride) and as intermediates in adhesive formulations .
Properties
Molecular Formula |
C17H21NO |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
3-phenoxy-N-(2-phenylethyl)propan-1-amine |
InChI |
InChI=1S/C17H21NO/c1-3-8-16(9-4-1)12-14-18-13-7-15-19-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2 |
InChI Key |
IKOZFRRVEAOISW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s core structure allows comparisons with substituted benzeneethanamines and aryloxypropylamines. Below is a detailed analysis of its analogs:
Table 1: Comparative Analysis of N-(3-Phenoxypropyl)benzeneethanamine and Related Compounds
*Molecular weights estimated using atomic masses.
Functional Differences and Implications
- Substituent Effects: The phenoxypropyl group in this compound introduces ether oxygen atoms and a flexible propyl chain, likely enhancing lipophilicity compared to shorter or non-ether substituents (e.g., Benzphetermine’s phenylmethyl group) . This could improve blood-brain barrier penetration, though psychoactivity is unconfirmed. Halogenated analogs (e.g., 25B-NBOMe HCl) exhibit potent serotonin receptor agonism due to halogen and methoxy groups, whereas the target compound lacks these electron-withdrawing groups, suggesting divergent biological activity . Chlorinated propylamines () highlight how halogenation alters reactivity; replacing chlorine with phenoxy may reduce electrophilicity, favoring stability in pharmaceutical formulations .
- Synthetic Pathways: this compound could be synthesized via nucleophilic substitution, analogous to methods in , where amines react with brominated or chlorinated precursors (e.g., N-benzyl-N-(4-methoxybenzyl)-N-(2-bromo-3-phenoxypropyl)amine) .
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